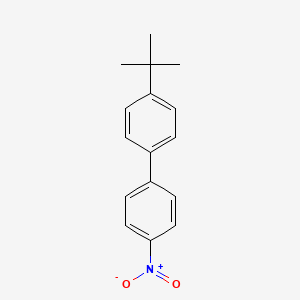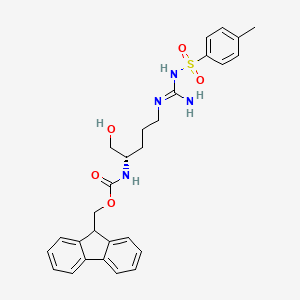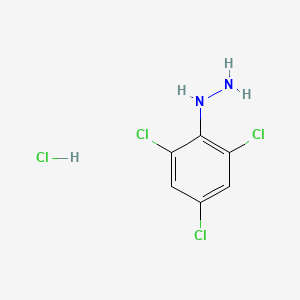
1-Tert-butyl-4-(4-nitrophenyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, including transition metal-catalyzed reactions, nucleophilic substitution, and acid-catalyzed reactions. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves a complex formation with palladium, indicating the potential for complex synthesis pathways for tert-butyl-substituted benzenes . Similarly, the synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole through acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole suggests that acid-catalyzed reactions could be a viable route for synthesizing 1-tert-butyl-4-(4-nitrophenyl)benzene .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography. For example, the structure of 1,4-dipiperazino benzenes was elucidated in this manner, revealing a geometrical arrangement that mimics peptidic alpha-helices . This suggests that the molecular structure of 1-tert-butyl-4-(4-nitrophenyl)benzene could potentially be analyzed using similar techniques to understand its conformation and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl and nitro-substituted aromatic compounds can be inferred from the reactions they undergo. For instance, the reaction of tetra(4-nitro-5-tert-butyl)phthalocyanine with nitrogen-containing bases in benzene indicates that nitro and tert-butyl groups can influence the acid-base interactions of a molecule . This could imply that 1-tert-butyl-4-(4-nitrophenyl)benzene may also participate in similar acid-base interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of 1-tert-butyl-4-(4-nitrophenyl)benzene. For example, the synthesis and characterization of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene reveal its melting point and crystal structure, which are important physical properties . Additionally, the computational studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl, including DFT and HF methods, provide insights into the electronic properties and reactivity of the molecule . These studies could be relevant for predicting the behavior of 1-tert-butyl-4-(4-nitrophenyl)benzene under various conditions.
Wissenschaftliche Forschungsanwendungen
-
1-Bromo-4-tert-butylbenzene
- Application : This compound is used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 (n = 0 to 7) and 1-deoxy analogs of CP-55,940 (n = 0 to 7) .
- Method of Application : It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0C in various solvents .
- Results : The synthesis of these compounds can lead to the development of new pharmaceuticals and materials .
-
4-tert-Butyliodobenzene
- Application : This compound is used in the Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene .
- Method of Application : The reaction is catalyzed by ionic liquids . It also participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .
- Results : The Heck reaction is a useful method for carbon-carbon bond formation, and the products of these reactions have applications in various fields, including pharmaceuticals and materials science .
- 4-tert-Butylbenzenethiol
- Application : This compound can be used to synthesize Pd–thiolate complex by coordinating with Pd 2+. The reduction of this complex forms ultrasmall palladium nanoclusters .
- Method of Application : It undergoes a reaction with Pd 2+ to form a Pd–thiolate complex, which is then reduced to form the palladium nanoclusters .
- Results : The synthesis of these nanoclusters can lead to the development of new materials and has potential applications in various fields .
- tert-Butylbenzene
- Application : This compound is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .
- Method of Application : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride .
- Results : It is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
Safety And Hazards
Safety information for “1-Tert-butyl-4-(4-nitrophenyl)benzene” is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYABARRZSWMSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182210 | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-(4-nitrophenyl)benzene | |
CAS RN |
279242-11-4 | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279242114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 4-(1,1-dimethylethyl)-4'-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)










